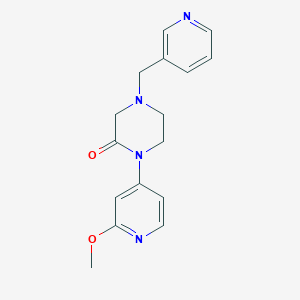

1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one

Descripción

Propiedades

IUPAC Name |

1-(2-methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-15-9-14(4-6-18-15)20-8-7-19(12-16(20)21)11-13-3-2-5-17-10-13/h2-6,9-10H,7-8,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUIWRWDNVBDNY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)N2CCN(CC2=O)CC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with two pyridine rings and a methoxy group. Its structure can be represented as follows:

This structural configuration is crucial for its biological activity, particularly in receptor binding and enzyme inhibition.

Pharmacological Profile

This compound has been investigated for various biological activities, primarily focusing on its role as a kinase inhibitor. Specifically, it has shown potential in inhibiting rearranged during transfection (RET) kinase, which is implicated in several cancers and neurodegenerative diseases .

Table 1: Summary of Biological Activities

RET Kinase Inhibition

The compound acts as a selective inhibitor of RET kinase. This inhibition is significant for treating RET-associated diseases such as certain types of thyroid cancers. The mechanism involves binding to the ATP-binding site of the kinase, preventing its phosphorylation activity, which is crucial for tumor growth and survival .

Dopamine Receptor Interaction

In studies involving dopamine receptors, particularly the D3 receptor, this compound demonstrated agonistic properties. It facilitated β-arrestin recruitment, which is indicative of its potential role in neuropsychiatric disorders. The selectivity for D3 over D2 receptors suggests a unique interaction mechanism that could be exploited for therapeutic purposes .

AeKir1 Channel Modulation

The compound has also been characterized as an inhibitor of the AeKir1 ion channel in Aedes aegypti mosquitoes. This inhibition leads to larvicidal effects, making it a candidate for vector control strategies against mosquito-borne diseases like Zika and dengue .

Case Study 1: Cancer Treatment

In preclinical models, the administration of this compound resulted in significant tumor regression in xenograft models of RET-positive tumors. The study highlighted its effectiveness compared to standard therapies, showcasing its potential as a novel treatment option .

Case Study 2: Neuroprotection

Research indicated that this compound could protect dopaminergic neurons from degeneration in induced pluripotent stem cell (iPSC) models. The neuroprotective effects were attributed to its action on the D3 receptor, suggesting implications for treating disorders such as Parkinson's disease .

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxypyridin-4-yl)-4-(pyridin-3-ylmethyl)piperazin-2-one?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazin-2-one core via cyclization of a diamine precursor with a carbonyl source (e.g., ketones or esters).

- Step 2 : Introduction of the 2-methoxypyridin-4-yl group using coupling reactions (e.g., Suzuki-Miyaura cross-coupling with boronic acid derivatives) .

- Step 3 : Alkylation or reductive amination to attach the pyridin-3-ylmethyl moiety.

Key reagents include palladium catalysts for cross-coupling, bases (e.g., K₂CO₃), and solvents like DMF or THF. Reaction temperatures (70–120°C) and inert atmospheres (N₂/Ar) are critical for yield optimization .

Q. How is the structural integrity of this compound validated?

- X-ray crystallography : Utilizes SHELX software for refinement to confirm bond lengths, angles, and ring puckering (e.g., Cremer-Pople parameters for piperazine rings) .

- Spectroscopic techniques :

- NMR : ¹H/¹³C NMR to verify substituent positions and stereochemistry.

- HPLC : Purity assessment (>95%) with C18 columns and UV detection .

- Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation .

Q. What preliminary biological assays are recommended to assess its therapeutic potential?

- In vitro screening :

- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based protocols.

- Cytotoxicity studies (e.g., MTT assay on cancer cell lines).

- Receptor binding : Radioligand displacement assays to evaluate affinity for GPCRs or neurotransmitter receptors, given structural similarities to neuroactive piperazine derivatives .

Advanced Research Questions

Q. How can computational modeling guide the optimization of this compound's bioactivity?

- Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., farnesyltransferase in ). Focus on hydrogen bonding with the methoxypyridinyl group and hydrophobic interactions with the pyridin-3-ylmethyl substituent .

- QSAR studies : Correlate substituent modifications (e.g., methoxy position, alkyl chain length) with activity data to design analogs with improved potency .

Q. What strategies resolve contradictions in synthetic yield data across studies?

- Byproduct analysis : LC-MS or GC-MS to identify side products (e.g., dealkylated or oxidized derivatives).

- Reaction optimization :

- Screen alternative catalysts (e.g., PdCl₂(PPh₃)₂ vs. Pd(OAc)₂) for cross-coupling steps.

- Adjust solvent polarity (e.g., DMF vs. dioxane) to stabilize intermediates .

- Scale-up considerations : Monitor exothermic reactions using calorimetry to prevent decomposition .

Q. How does the compound's conformation impact its pharmacological profile?

- Ring puckering analysis : Calculate Cremer-Pople parameters for the piperazin-2-one ring via DFT simulations. A flattened ring may enhance membrane permeability, while puckering could affect receptor binding .

- Tautomeric studies : Investigate keto-enol tautomerism in the pyridinone moiety using variable-temperature NMR, as tautomeric states influence solubility and target engagement .

Q. What advanced techniques characterize its interaction with biomacromolecules?

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) to proteins like serum albumin or target enzymes.

- Cryo-EM/X-ray co-crystallization : Resolve 3D structures of the compound bound to proteins (e.g., farnesyltransferase complexes in ) to identify critical interaction motifs .

Methodological Considerations

Q. How to design SAR studies for derivatives of this compound?

- Core modifications : Replace the methoxy group with halogens or electron-withdrawing groups to assess electronic effects on activity.

- Side-chain variations : Introduce heterocycles (e.g., triazoles) or alkyl spacers to modulate lipophilicity and bioavailability .

- Pharmacophore mapping : Overlay active/inactive analogs to identify essential moieties (e.g., pyridinylmethyl group for target specificity) .

Q. What analytical workflows ensure reproducibility in pharmacokinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.